BenchChemオンラインストアへようこそ!

PI-273

PI4KIIα Kinase inhibition Allosteric site

PI-273 is the first reversible, substrate-competitive inhibitor of PI4KIIα (IC50=0.47μM). Unlike ATP-competitive PI kinase inhibitors, it binds a phosphatidylinositol allosteric site, conferring isoform selectivity validated by complete loss of activity in PI4KIIα knockout MCF-7 cells. Essential for target validation, PI4P modulation studies, and in vivo xenograft (IP 25 mg/kg). Note low oral bioavailability (5.1%).

Molecular Formula C16H16ClN3O2S2
Molecular Weight 381.9 g/mol
Cat. No. B355010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI-273
Synonyms2-(3-(4-chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-carboxamide
PI-273
Molecular FormulaC16H16ClN3O2S2
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C16H16ClN3O2S2/c1-3-11-8(2)24-15(12(11)13(18)21)20-16(23)19-14(22)9-4-6-10(17)7-5-9/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23)
InChIKeyMIERMBQDBLFAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI-273: First Substrate-Competitive PI4KIIα Inhibitor for Breast Cancer Research


PI-273 (CAS 925069-34-7) is a small-molecule inhibitor belonging to the phosphatidylinositol 4-kinase (PI4K) class, specifically targeting the type II alpha isoform (PI4KIIα) with an IC50 of 0.47 μM [1]. Identified through virtual screening and validated via enzymatic and biophysical assays, it is the first reversible, substrate-competitive inhibitor of PI4KIIα, distinguishing it from the majority of PI kinase inhibitors that target the ATP binding site [1]. Its discovery addresses a critical gap in PI4KIIα research due to the previous lack of specific chemical probes [1]. Preclinical studies demonstrate that PI-273 inhibits breast cancer cell proliferation by blocking the G2-M cell cycle phase, inducing apoptosis, and suppressing AKT signaling, while also significantly reducing MCF-7 xenograft tumor growth in vivo without observable toxicity [1].

Why Generic PI4K or Pan-Kinase Inhibitors Cannot Replace PI-273


Generic substitution of PI-273 with other PI4K or pan-PI kinase inhibitors is not scientifically valid due to its unique mechanism of action. Unlike most PI kinase inhibitors, which are ATP-competitive and often exhibit poor isoform selectivity due to highly conserved ATP-binding pockets across the PIK family, PI-273 is a substrate-competitive inhibitor that binds to a phosphatidylinositol (PI) allosteric site [1]. This distinct binding mode confers a high degree of specificity for PI4KIIα, as evidenced by its complete loss of effect on cell viability, PI4P levels, and AKT signaling in PI4KIIα knockout MCF-7 cells [1]. Consequently, substituting PI-273 with an ATP-competitive analog would introduce confounding polypharmacology, compromising target validation studies and yielding ambiguous biological data.

PI-273 Quantitative Differentiation Evidence Against Closest Analogs


Unique Substrate-Competitive Mechanism vs. ATP-Competitive PI Kinase Inhibitors

Enzyme kinetics analysis demonstrates that PI-273 is a reversible competitive inhibitor with respect to the lipid substrate phosphatidylinositol (PI) [1]. This substrate-competitive mechanism stands in direct contrast to the vast majority of PI kinase inhibitors, which function as ATP-competitive inhibitors by targeting the highly conserved ATP-binding pocket [1].

PI4KIIα Kinase inhibition Allosteric site

Functional Selectivity Confirmed by Knockout Cell Rescue

Functional assays comparing wild-type MCF-7 cells to PI4KIIα knockout (KO) MCF-7 cells show that PI-273 reduces cellular PI4P content, cell viability, and AKT signaling only in wild-type cells, with no effect observed in KO cells [1]. This genetic validation confirms PI4KIIα as the exclusive functional target.

Target specificity PI4KIIα CRISPR

In Vivo Tumor Growth Inhibition Without Toxicity

In an MCF-7 xenograft mouse model, PI-273 administered at 25 mg/kg daily via intraperitoneal injection for 15 days profoundly suppressed tumor volume and tumor weight [1]. Notably, this antitumor efficacy was achieved without any observed toxicity in the treated mice [1].

Breast cancer Xenograft In vivo efficacy

Distinct Pharmacokinetic Profile and Low Oral Bioavailability

Pharmacokinetic analysis in male Sprague-Dawley rats reveals that PI-273 has a short intravenous half-life (t1/2 = 0.411 h) and a longer intragastric half-life (t1/2 = 1.321 h), with an absolute oral bioavailability of only 5.1% [1].

Pharmacokinetics Bioavailability ADME

Sole PI4KIIα-Specific Inhibitor Currently Available

Literature surveys and kinase inhibitor databases confirm that PI-273 remains the only reported small-molecule inhibitor with demonstrated specificity for PI4KIIα [1]. In contrast, other PI4K inhibitors, such as KR-27370, target different isoforms (PI4KIIIβ/PI4KIIIα, IC50 values of 3.1 nM and 15.8 nM respectively) and are developed for antiviral applications [2].

Chemical probe Target validation Selectivity

Optimal Research Applications for PI-273 Based on Empirical Evidence


PI4KIIα Target Validation and Mechanistic Studies in Breast Cancer

Given its proven specificity for PI4KIIα and its demonstrated efficacy in reducing PI4P levels, AKT signaling, and cell viability exclusively in PI4KIIα-expressing breast cancer cells, PI-273 is ideally suited as a chemical probe for target validation studies [1]. Researchers can use PI-273 to dissect PI4KIIα-dependent signaling pathways in breast cancer cell lines such as MCF-7, T-47D, and SK-BR-3, leveraging its ability to induce G2-M cell cycle arrest and apoptosis [1]. The availability of PI4KIIα knockout cells provides a built-in control to confirm on-target effects, ensuring robust and interpretable mechanistic data [1].

In Vivo Preclinical Efficacy Studies Using Intraperitoneal Dosing

PI-273 is a practical tool compound for in vivo xenograft studies where intraperitoneal administration is preferred. The established protocol of 25 mg/kg daily IP injection for 15 days in MCF-7 xenograft models has been shown to significantly inhibit tumor growth without observable toxicity [1]. Researchers should note the compound's low oral bioavailability (5.1%), making IP the route of choice for achieving therapeutic exposure in efficacy models [1].

Selectivity Benchmarking for Novel PI4K Inhibitor Development

For medicinal chemistry and drug discovery programs aiming to develop new PI4K inhibitors, PI-273 serves as a critical reference standard for isoform selectivity. Its unique substrate-competitive mechanism and validated PI4KIIα specificity provide a benchmark against which the polypharmacology of novel compounds can be assessed [1]. The differential activity observed between wild-type and PI4KIIα knockout cells offers a clear, quantitative framework for evaluating the selectivity of new chemical entities targeting the PI4K family [1].

Cell-Based Assays Investigating PI4P-Dependent Processes

PI-273 is well-suited for functional studies examining cellular processes dependent on phosphatidylinositol-4-phosphate (PI4P) production. The compound has been shown to reduce PI4P content in wild-type MCF-7 cells but not in PI4KIIα knockout cells, confirming its utility as a selective chemical tool to modulate PI4P levels downstream of PI4KIIα activity [1]. This makes it valuable for studies on membrane trafficking, endosomal sorting, and signal transduction pathways where PI4P serves as a critical lipid second messenger [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI-273

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.